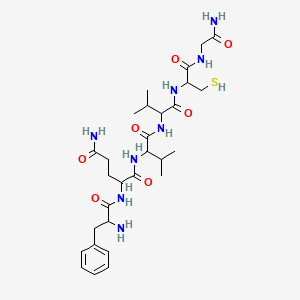
Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 is a synthetic peptide designed to inhibit thrombin, an enzyme involved in blood coagulation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.
Análisis De Reacciones Químicas
Types of Reactions
Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous solutions.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered sequences.
Aplicaciones Científicas De Investigación
Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting thrombin and its effects on blood coagulation pathways.
Medicine: Potential therapeutic agent for preventing and treating thrombotic disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mecanismo De Acción
The compound exerts its effects by binding to the active site of thrombin, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation. The molecular targets include the active site residues of thrombin, and the pathways involved are primarily related to the coagulation cascade.
Comparación Con Compuestos Similares
Similar Compounds
Hirudin: A natural thrombin inhibitor derived from leeches.
Argatroban: A small molecule thrombin inhibitor used clinically.
Bivalirudin: A synthetic peptide similar to hirudin.
Uniqueness
Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 is unique due to its specific sequence and synthetic origin, allowing for precise modifications and optimization for research and therapeutic purposes. Unlike natural inhibitors, it can be tailored to enhance its stability, potency, and selectivity.
Propiedades
Fórmula molecular |
C29H46N8O7S |
|---|---|
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
N-[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[(2-amino-3-phenylpropanoyl)amino]pentanediamide |
InChI |
InChI=1S/C29H46N8O7S/c1-15(2)23(28(43)35-20(14-45)26(41)33-13-22(32)39)37-29(44)24(16(3)4)36-27(42)19(10-11-21(31)38)34-25(40)18(30)12-17-8-6-5-7-9-17/h5-9,15-16,18-20,23-24,45H,10-14,30H2,1-4H3,(H2,31,38)(H2,32,39)(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,37,44) |
Clave InChI |
WTXLFXLSDCKAEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


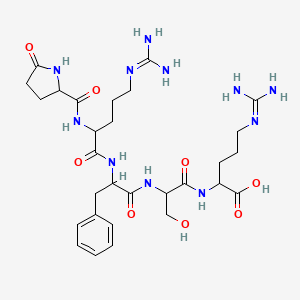
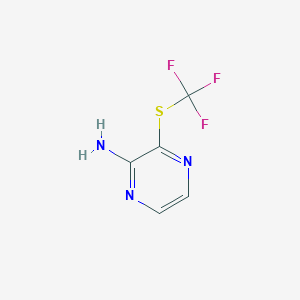
![3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115168.png)

![3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B12115177.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12115180.png)
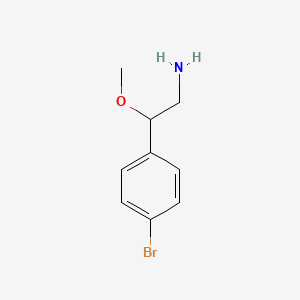
![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)
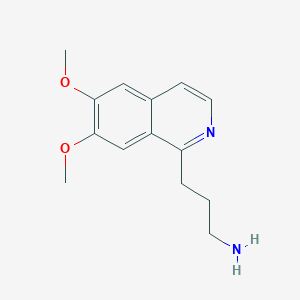
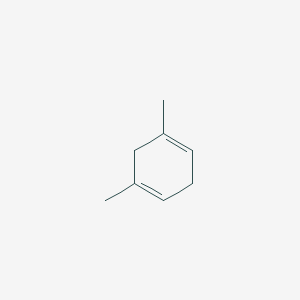
![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)
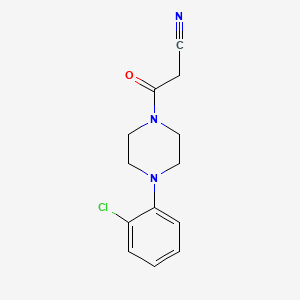
![cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)
![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)
